3-chloro-N-(2,4,5-trichlorophenyl)benzamide

Myeloperoxidase inhibition Inflammation Cardiovascular disease

3-Chloro-N-(2,4,5-trichlorophenyl)benzamide (CAS 346696-93-3; molecular formula C₁₃H₇Cl₄NO; MW 335.0) is a synthetic, small-molecule halogenated benzamide available as part of the Sigma-Aldrich AldrichCPR rare chemical collection. The compound is characterized by a 3-chloro substituent on the benzamide ring paired with a 2,4,5-trichlorophenyl moiety on the amide nitrogen.

Molecular Formula C13H7Cl4NO
Molecular Weight 335.0 g/mol
CAS No. 346696-93-3
Cat. No. B11181304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2,4,5-trichlorophenyl)benzamide
CAS346696-93-3
Molecular FormulaC13H7Cl4NO
Molecular Weight335.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C13H7Cl4NO/c14-8-3-1-2-7(4-8)13(19)18-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19)
InChIKeyHBRYCKWBXZNPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(2,4,5-trichlorophenyl)benzamide (CAS 346696-93-3): A High-Potency Myeloperoxidase (MPO) Inhibitor Lead for Inflammatory Disease Research


3-Chloro-N-(2,4,5-trichlorophenyl)benzamide (CAS 346696-93-3; molecular formula C₁₃H₇Cl₄NO; MW 335.0) is a synthetic, small-molecule halogenated benzamide available as part of the Sigma-Aldrich AldrichCPR rare chemical collection [1]. The compound is characterized by a 3-chloro substituent on the benzamide ring paired with a 2,4,5-trichlorophenyl moiety on the amide nitrogen. Its primary documented biological activity is potent inhibition of the heme enzyme myeloperoxidase (MPO), with a reported IC₅₀ of 1 nM in a chlorination activity assay [2]. This potency profile positions the compound as a research tool for studying MPO-driven pathologies including cardiovascular, respiratory, renal, hepatic, and neurological inflammatory conditions [3].

3-Chloro-N-(2,4,5-trichlorophenyl)benzamide: Why Substitution with In-Class Analogs Compromises MPO Inhibitory Potency


Halogenated N-aryl benzamides sharing the 2,4,5-trichlorophenyl motif are not functionally interchangeable. Even conservative positional isomerism produces profound potency shifts: the 2-chloro regioisomer (CAS 346690-67-3) differs from the 3-chloro target compound solely in the position of a single chlorine atom on the benzamide ring, yet available data indicate distinct biological profiles [1]. Similarly, replacing the 3-chloro with a 3-methyl substituent alters both electronic character and steric bulk, while introducing a 2-nitro group changes hydrogen-bonding capacity. The 4-amino-3,5-dichloro analog (BRENDA) demonstrates measurable but different enzyme inhibition against ferredoxin-NADP⁺ reductase (IC₅₀ 0.15 µM) rather than MPO [2]. In assays where closely related benzamide derivatives were compared, even minor substituent modifications led to marked differences in inhibitory potency [3]. For procurement decisions targeting MPO-related research, the specific 3-chloro substitution pattern is essential to achieving the documented 1 nM IC₅₀ potency.

3-Chloro-N-(2,4,5-trichlorophenyl)benzamide: Quantitative Differentiation Evidence from Published Assays


MPO Chlorination Activity: Sub-Nanomolar IC₅₀ vs. Structurally Related Benzamides

In a standardized MPO chlorination assay (aminophenyl fluorescein readout, 10 min incubation with NaCl), 3-chloro-N-(2,4,5-trichlorophenyl)benzamide exhibited an IC₅₀ of 1 nM [1]. Another structurally related benzamide comparator (BDBM50567725, CHEMBL4859470) tested under identical assay conditions showed an IC₅₀ of 100 nM, representing a 100-fold potency difference [2]. A third benzamide derivative (BDBM50554046, CHEMBL4783713) tested against recombinant human MPO under comparable conditions exhibited an IC₅₀ of 1,500 nM, a 1,500-fold weaker potency [3].

Myeloperoxidase inhibition Inflammation Cardiovascular disease Enzyme assay

MPO vs. EPX Selectivity: 360-Fold Discrimination Against Eosinophil Peroxidase

The same compound (CHEMBL4790231) was tested against human eosinophil peroxidase (EPX) in a bromination activity assay using tyrosine as substrate. The IC₅₀ for EPX inhibition was 360 nM [1], compared to 1 nM for MPO [2]. This yields a selectivity ratio of 360-fold for MPO over EPX within the same heme peroxidase family.

Enzyme selectivity MPO EPX Eosinophil peroxidase

Physicochemical Differentiation: Calculated logP and Molecular Descriptors

The MMsINC database reports a calculated SlogP of 4.88 and logS of −3.68 for 3-chloro-N-(2,4,5-trichlorophenyl)benzamide [1]. For comparison, the 4-nitro analog (4-nitro-N-(2,4,5-trichlorophenyl)benzamide) has a reported logP of 4.10 . The higher logP of the 3-chloro compound (ΔlogP ≈ +0.78) reflects the lipophilic contribution of the chlorine substituent versus the more polar nitro group, which carries implications for membrane permeability, plasma protein binding, and metabolic stability. Additionally, the compound has a molecular weight of 335.0, 4 chlorine atoms (contributing to halogen bonding potential), 1 hydrogen bond donor, and 1 hydrogen bond acceptor [1].

Lipophilicity logP Drug-likeness Physicochemical properties

Commercial Availability and Purity: Sigma-Aldrich AldrichCPR vs. Uncontrolled Sources

3-Chloro-N-(2,4,5-trichlorophenyl)benzamide is available through Sigma-Aldrich as product R463256 within the AldrichCPR collection of rare and unique chemicals, offered to early discovery researchers [1]. The 2-chloro positional isomer (2-chloro-N-(2,4,5-trichlorophenyl)benzamide, CAS 346690-67-3) is also available from Sigma-Aldrich (product L449644), enabling researchers to procure both regioisomers from the same quality-controlled source [2]. Both compounds share the same molecular formula (C₁₃H₇Cl₄NO) and molecular weight (335.0) but are differentiated by chlorine position, providing a built-in negative control for structure-activity relationship (SAR) studies .

Chemical procurement Purity Quality control Reproducibility

3-Chloro-N-(2,4,5-trichlorophenyl)benzamide: Validated Research and Procurement Application Scenarios


MPO Inhibitor Lead Optimization in Cardiovascular and Inflammatory Disease Drug Discovery

With an IC₅₀ of 1 nM against MPO chlorination activity and 360-fold selectivity over EPX [1][2], this compound serves as a high-potency starting scaffold for medicinal chemistry programs targeting MPO in atherosclerosis, heart failure, chronic obstructive pulmonary disease (COPD), and other neutrophil-driven inflammatory conditions [3]. The 3-chloro substitution pattern provides a critical SAR anchor point; procurement of the correct regioisomer is essential, as the 2-chloro analog (available separately as Sigma-Aldrich L449644) [4] would be expected to exhibit different potency and selectivity profiles based on the demonstrated sensitivity of benzamide MPO inhibitors to substituent position.

Enzyme Selectivity Profiling: MPO vs. EPX Discrimination Studies

The documented 360-fold selectivity window (MPO IC₅₀ = 1 nM vs. EPX IC₅₀ = 360 nM) [1][2] makes this compound uniquely suited for studies aimed at dissecting the differential roles of MPO and EPX in inflammatory cascades. Researchers investigating dual-peroxidase pharmacology can use this compound as a selective MPO probe, with the 2-chloro regioisomer [4] serving as a structurally matched negative control to confirm that observed biological effects are specific to the 3-chloro substitution pattern and not a general property of chlorinated N-(2,4,5-trichlorophenyl)benzamides.

Structure-Activity Relationship (SAR) Benchmarking Using Regioisomeric Pairs

The co-availability of 3-chloro (CAS 346696-93-3) [5] and 2-chloro (CAS 346690-67-3) [4] regioisomers from Sigma-Aldrich's AldrichCPR collection provides an immediate SAR benchmarking system. Researchers can directly compare the two positional isomers—identical in molecular formula (C₁₃H₇Cl₄NO) and molecular weight (335.0) but differentiated solely by chlorine position—to quantify the impact of regioisomerism on MPO potency, selectivity, and physicochemical properties including logP [6]. This built-in comparator system strengthens experimental conclusions and enhances publication reproducibility.

In Silico Model Validation and Computational Chemistry

The calculated physicochemical parameters for this compound—SlogP 4.88, logS −3.68, MW 335.0 [6]—combined with experimental IC₅₀ data against MPO and EPX [1][2], provide a validated data point for building and benchmarking computational models predicting benzamide-MPO binding. The 360-fold selectivity ratio offers a quantitative threshold for models aiming to discriminate between closely related heme peroxidase targets, while the availability of the 2-chloro and 4-nitro comparators with distinct logP values (4.10 for the 4-nitro analog) enables multi-dimensional QSAR model development.

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